molecular formula C8H18O4S B085823 Octyl hydrogen sulfate CAS No. 110-11-2

Octyl hydrogen sulfate

Cat. No. B085823
CAS RN: 110-11-2
M. Wt: 210.29 g/mol
InChI Key: UZZYXUGECOQHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl hydrogen sulfate, also known as sodium octyl sulfate, is an anionic surfactant that is commonly used in scientific research. It is a versatile compound that is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial processes.

Scientific Research Applications

Extraction and Oxidative Desulfurization of Diesel Fuel

Octyl hydrogen sulfate, as a Brønsted acidic ionic liquid, plays a crucial role in the desulfurization of diesel fuel. It serves as both an extractant and a catalyst in the oxidative desulfurization process. Studies have shown that such ionic liquids are effective in removing sulfur compounds from diesel, which is significant for environmental sustainability and compliance with regulatory standards (Gao et al., 2010).

Surfactant Applications

In the field of detergents and cosmetics, octyl hydrogen sulfate derivatives, particularly glycerol octyl ethers, are notable. They are synthesized through a catalyzed conversion process and demonstrate valuable properties as surfactants, highlighting their importance in everyday products (Gruber et al., 1993).

Stability in the Presence of Water and Alcohols

Investigations into the stability of alkyl sulfate-based ionic liquids, including octyl hydrogen sulfate, have revealed crucial insights. These studies focus on their chemical stability when mixed with water and various alcohols, which is essential knowledge for their industrial application and process development (Jacquemin et al., 2013).

Biological Sulfate Reduction

Biological sulfate reduction, a process significant in the treatment of sulfate-containing wastewaters, involves converting sulfate to hydrogen sulfide. Research in this area examines various electron donors, including octyl hydrogen sulfate, necessary for complete sulfate reduction, which is crucial in wastewater treatment technologies (Liamleam & Annachhatre, 2007).

Hydrophobic Brønsted Acidic Ionic Liquid

Octyl hydrogen sulfate is used in synthesizing hydrophobic Brønsted acidic ionic liquids. Such ionic liquids demonstrate high catalytic activity and are particularly useful in the esterification of oleic acid with methanol for biodiesel production, showcasing their role in sustainable energy solutions (Ding et al., 2014).

Electrodeposition of Zinc from Sulfate Electrolytes

Research on the electrodeposition of zinc has highlighted the role of octyl hydrogen sulfate-based ionic liquids in improving current efficiency, decreasing power consumption, and enhancing the surface morphology of zinc, indicating its significance in electrochemical applications (Zhang & Hua, 2009).

properties

CAS RN

110-11-2

Product Name

Octyl hydrogen sulfate

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

octyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11)

InChI Key

UZZYXUGECOQHPU-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCOS(=O)(=O)O

Other CAS RN

110-11-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl hydrogen sulfate
Reactant of Route 2
Reactant of Route 2
Octyl hydrogen sulfate
Reactant of Route 3
Reactant of Route 3
Octyl hydrogen sulfate
Reactant of Route 4
Reactant of Route 4
Octyl hydrogen sulfate
Reactant of Route 5
Octyl hydrogen sulfate
Reactant of Route 6
Reactant of Route 6
Octyl hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.